

Application Notes and Protocols for the GC-MS Analysis of Phosfolan-methyl

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Compound of Interest		
Compound Name:	Phosfolan-methyl	
Cat. No.:	B045624	Get Quote

Introduction

Phosfolan-methyl, with the IUPAC name N-dimethoxyphosphoryl-1,3-dithiolan-2-imine, is an organophosphorus pesticide.[1] Its chemical formula is C5H10NO3PS2 and it has a molecular weight of 227.2 g/mol .[1] The analysis of **phosfolan-methyl** residues in various matrices, such as agricultural products and environmental samples, is crucial for ensuring food safety and monitoring environmental contamination. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of **phosfolan-methyl** due to its high sensitivity and selectivity.[2] For complex matrices, tandem mass spectrometry (GC-MS/MS) is often preferred to overcome matrix effects and achieve lower detection limits. [3][4][5]

Experimental Protocols

The following protocols provide a general framework for the analysis of **phosfolan-methyl**. Method optimization and validation are essential for specific sample matrices.

1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely used sample preparation technique for pesticide residue analysis in food and agricultural samples.[3][4]

 Sample Homogenization: Weigh a representative portion of the sample (e.g., 10-15 g) into a centrifuge tube. For solid samples, add an appropriate amount of water to facilitate



extraction.

- Extraction:
 - Add 10 mL of acetonitrile to the centrifuge tube.
 - Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). The salt composition helps to induce phase separation and partitioning of the analytes.
 - Seal the tube and shake vigorously for 1 minute.
 - Centrifuge the tube at a high speed (e.g., >3000 rpm) for 5 minutes to separate the organic and aqueous layers.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Take an aliquot of the upper acetonitrile layer (e.g., 1-6 mL) and transfer it to a d-SPE cleanup tube.
 - The d-SPE tube contains a combination of sorbents to remove interfering matrix components. A common combination for many food matrices is primary secondary amine (PSA) to remove sugars and fatty acids, and C18 to remove nonpolar interferences.
 Graphitized carbon black (GCB) can be used, but may lead to the loss of planar pesticides.[3]
 - Vortex the tube for 30 seconds to 1 minute.
 - Centrifuge for 5 minutes.
- Final Extract Preparation:
 - Transfer the cleaned extract to a new vial.
 - The extract can be directly analyzed or concentrated and reconstituted in a solvent more compatible with the GC-MS system, such as hexane or acetone.[3] Evaporation with a gentle stream of nitrogen is a common concentration technique.[6]



 Matrix-matched standards should be used for calibration to compensate for matrix enhancement or suppression effects.[7]

2. GC-MS/MS Analysis Protocol

- Instrumentation: A gas chromatograph coupled to a tandem quadrupole mass spectrometer (GC-MS/MS) is recommended for selective and sensitive analysis.[3][4][8]
- Gas Chromatography (GC) Conditions:
 - Column: A capillary column with a mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, TR-Pesticide), is suitable for pesticide analysis.[4][8] A common column dimension is 30 m length x 0.25 mm internal diameter x 0.25 μm film thickness.[4][8]
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).[8][9]
 - Injector: A split/splitless or programmed temperature vaporization (PTV) injector is typically used. For trace analysis, splitless injection is preferred.[4]
 - Injector Temperature: 250 °C.[8][9]
 - Oven Temperature Program: An optimized temperature program is crucial for good chromatographic separation. A typical program might be:
 - Initial temperature: 70-80 °C, hold for 1-2 minutes.
 - Ramp: Increase to 150-180 °C at a rate of 20-25 °C/min.
 - Ramp 2: Increase to 280-300 °C at a rate of 5-10 °C/min.
 - Final hold: Hold at 280-300 °C for 5-10 minutes.[8][10]
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 200-230 °C.[9]







- Transfer Line Temperature: 250-280 °C.[8][9]
- Acquisition Mode: Multiple Reaction Monitoring (MRM) is highly recommended for its selectivity and sensitivity in complex matrices.[3] Specific precursor-to-product ion transitions for **phosfolan-methyl** need to be determined by infusing a standard solution.
- Solvent Delay: A solvent delay of 3-5 minutes is used to prevent the solvent peak from entering the mass spectrometer.[9]

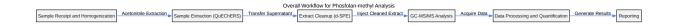
Quantitative Data

The following table summarizes typical quantitative performance parameters that should be validated for the analysis of **phosfolan-methyl**. The values presented are for illustrative purposes and will vary depending on the matrix, instrumentation, and specific method conditions.



Parameter	Typical Value	Description
Limit of Detection (LOD)	0.001 - 0.01 mg/kg	The lowest concentration of the analyte that can be reliably detected.
Limit of Quantitation (LOQ)	0.005 - 0.05 mg/kg	The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Linearity (R²)	> 0.99	The correlation coefficient of the calibration curve, indicating the linearity of the detector response over a range of concentrations.
Recovery (%)	70 - 120%	The percentage of the known amount of analyte that is recovered during the sample preparation and analysis process.[5][8]
Precision (RSD%)	< 20%	The relative standard deviation of replicate measurements, indicating the precision of the method.

Visualizations

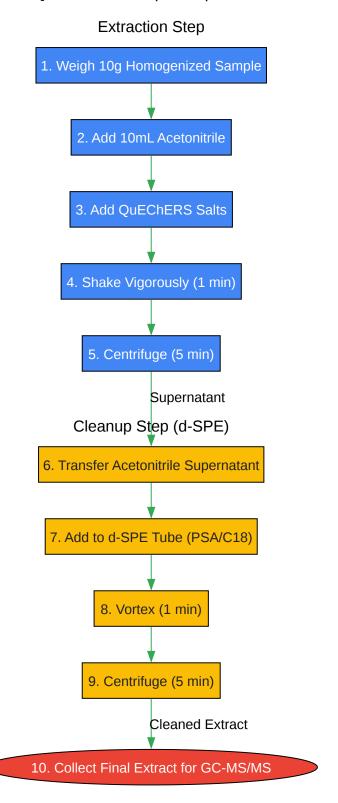


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Caption: Overall workflow for **Phosfolan-methyl** analysis.



Detailed QuEChERS Sample Preparation Workflow



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Caption: Detailed QuEChERS sample preparation workflow.



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